molecular formula C9H7NO2 B8461448 Acetylanthranil

Acetylanthranil

Cat. No. B8461448
M. Wt: 161.16 g/mol
InChI Key: GCJRXAOVNVDYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430148

Procedure details

reacting a compound of the formula ##STR85## wherein L is a leaving group, with a hydroxylamine hydrochloride to form an isonitrosoacetanilide compound of the formula ##STR86## (2) treating the isonitrosoacetanilide compound of step (1) with acid, followed by addition of ice and purification with alcohol, to obtain an isatin compound of the formula ##STR87## (3) reacting the isatin compound of step (2) with an aqueous basic peroxide to form an anthranilic acid compound of the formula ##STR88## (4) reacting the anthranilic acid compound of step (3) with acetic anhydride to form an acetylanthranil compound of the formula ##STR89## (5) treating the acetylanthranil compound of step (4) with alcohol, followed by acid, to obtain a compound of the formula ##STR90## and (6) reacting the product of step (5) with chloroformamidine hydrochloride to obtain a quinazoline compound of the formula ##STR91##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[C:11]([C:1]1[O:10][N:4]=[C:3]2[C:2]=1[CH:8]=[CH:7][CH:6]=[CH:5]2)(=[O:13])[CH3:12].[N:4]1[O:10][CH:1]=[C:2]2[C:3]=1[CH:5]=[CH:6][CH:7]=[CH:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1ON=C2C=CC=CC12
Name
Type
product
Smiles
N=1OC=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05430148

Procedure details

reacting a compound of the formula ##STR85## wherein L is a leaving group, with a hydroxylamine hydrochloride to form an isonitrosoacetanilide compound of the formula ##STR86## (2) treating the isonitrosoacetanilide compound of step (1) with acid, followed by addition of ice and purification with alcohol, to obtain an isatin compound of the formula ##STR87## (3) reacting the isatin compound of step (2) with an aqueous basic peroxide to form an anthranilic acid compound of the formula ##STR88## (4) reacting the anthranilic acid compound of step (3) with acetic anhydride to form an acetylanthranil compound of the formula ##STR89## (5) treating the acetylanthranil compound of step (4) with alcohol, followed by acid, to obtain a compound of the formula ##STR90## and (6) reacting the product of step (5) with chloroformamidine hydrochloride to obtain a quinazoline compound of the formula ##STR91##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[C:11]([C:1]1[O:10][N:4]=[C:3]2[C:2]=1[CH:8]=[CH:7][CH:6]=[CH:5]2)(=[O:13])[CH3:12].[N:4]1[O:10][CH:1]=[C:2]2[C:3]=1[CH:5]=[CH:6][CH:7]=[CH:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1ON=C2C=CC=CC12
Name
Type
product
Smiles
N=1OC=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.